molecular formula C5H11NO2 B1601798 Methyl 2-(methylamino)propanoate CAS No. 52060-77-2

Methyl 2-(methylamino)propanoate

Cat. No.: B1601798
CAS No.: 52060-77-2
M. Wt: 117.15 g/mol
InChI Key: PQIUHUKRJAOTLS-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derived from propanoic acid and is characterized by the presence of a methylamino group attached to the second carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(methylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of methyl 2-bromo-2-methylpropanoate with methylamine. This nucleophilic substitution reaction occurs under mild conditions and yields the desired ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(Methylamino)propanoic acid or N-methylacetamide.

    Reduction: 2-(Methylamino)propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anesthetics and analgesics.

    Industry: The ester is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methylamino group can interact with enzymes and receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(ethylamino)propanoate
  • Methyl 2-(dimethylamino)propanoate
  • Ethyl 2-(methylamino)propanoate

Uniqueness

Methyl 2-(methylamino)propanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIUHUKRJAOTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551212
Record name Methyl N-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52060-77-2
Record name Methyl N-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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